molecular formula C6H7Cl2NO B14279895 Hexanenitrile, 4,4-dichloro-5-oxo- CAS No. 123280-63-7

Hexanenitrile, 4,4-dichloro-5-oxo-

Cat. No.: B14279895
CAS No.: 123280-63-7
M. Wt: 180.03 g/mol
InChI Key: KMRRKIVFGUWHRN-UHFFFAOYSA-N
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Description

Hexanenitrile, 4,4-dichloro-5-oxo- (IUPAC name: 4,4-dichloro-5-oxohexanenitrile) is a nitrile derivative with a six-carbon chain featuring a ketone group at position 5 and two chlorine atoms at position 4. Nitriles with electron-withdrawing substituents, such as chloro and oxo groups, often exhibit distinct reactivity and physicochemical properties due to altered electronic and steric effects.

Properties

CAS No.

123280-63-7

Molecular Formula

C6H7Cl2NO

Molecular Weight

180.03 g/mol

IUPAC Name

4,4-dichloro-5-oxohexanenitrile

InChI

InChI=1S/C6H7Cl2NO/c1-5(10)6(7,8)3-2-4-9/h2-3H2,1H3

InChI Key

KMRRKIVFGUWHRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC#N)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanenitrile, 4,4-dichloro-5-oxo- can be synthesized through several methods. One common method involves the reaction of 4,4-dichloropentanoyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Hexanenitrile, 4,4-dichloro-5-oxo- may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanenitrile, 4,4-dichloro-5-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

Hexanenitrile, 4,4-dichloro-5-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanenitrile, 4,4-dichloro-5-oxo- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

5-Oxohexanenitrile (C₆H₉NO)
  • Structure : A six-carbon nitrile with a ketone at position 5 but lacking chlorine substituents.
  • Key Data : Molecular weight = 111.14 g/mol, CAS 10412-98-3, IR spectrum available .
  • Reactivity: The ketone group at position 5 may participate in keto-enol tautomerism, influencing hydrogenation pathways. Nitrile reduction in such compounds is typically slower compared to oxime derivatives (e.g., hexanal oxime hydrogenates fully in 10 minutes vs. 60 minutes for hexanenitrile under similar conditions) .
2-(4-Chlorophenyl)hexanenitrile
  • Structure : A hexanenitrile derivative with a 4-chlorophenyl substituent.
  • Key Data : Flash point = 116.1±15.9 °C, vapor pressure = 0.0±0.7 mmHg at 25°C, refractive index = 1.521 .
  • Applications : Widely used in agrochemical intermediates due to stability under standard conditions. The chlorophenyl group enhances lipophilicity, aiding in pesticidal activity.
Hexanenitrile, 4,4-Dichloro-5-oxo-
  • Inferred Properties : The addition of two chlorine atoms at position 4 increases molecular weight (~178–180 g/mol) compared to 5-oxohexanenitrile. The chlorine substituents likely raise density and boiling point while reducing vapor pressure. The electron-withdrawing effects of Cl and oxo groups may polarize the nitrile group, altering its reactivity in hydrogenation or nucleophilic addition reactions.

Physicochemical Properties

Property 5-Oxohexanenitrile 2-(4-Chlorophenyl)hexanenitrile 4,4-Dichloro-5-oxohexanenitrile (Inferred)
Molecular Formula C₆H₉NO C₁₂H₁₄ClN C₆H₇Cl₂NO
Molecular Weight (g/mol) 111.14 207.70 ~178–180
Key Functional Groups Nitrile, Ketone Nitrile, Chlorophenyl Nitrile, Ketone, Dichloro
Stability Moderate High (low vapor pressure) Likely high (Cl groups reduce volatility)

Spectroscopic Differences

  • IR Spectroscopy : The ketone group in 5-oxohexanenitrile shows a strong C=O stretch near 1700 cm⁻¹, while the nitrile C≡N stretch appears at ~2250 cm⁻¹ . In 4,4-dichloro-5-oxohexanenitrile, the C-Cl stretches (550–850 cm⁻¹) would additionally dominate, complicating the spectrum.
  • NMR: The dichloro substituents would deshield adjacent protons, causing upfield shifts in ¹H NMR compared to non-chlorinated analogs.

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